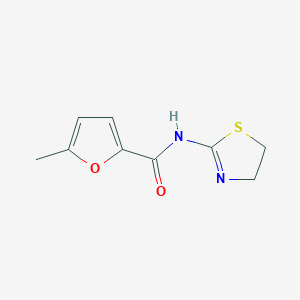![molecular formula C11H11N3O2 B5692684 4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)vinyl]-3-nitrobenzonitrile, commonly known as DABCYL, is a fluorescent molecule used in various scientific research applications. It is a small molecule that can be easily synthesized using different methods.
Mécanisme D'action
DABCYL acts as a quencher in FRET assays by accepting the excited-state energy from the donor molecule and dissipating it as heat. The mechanism of quenching involves the formation of an excited-state complex between the donor and acceptor molecules, followed by energy transfer from the donor to the acceptor. The excited-state complex then dissociates, and the acceptor molecule returns to its ground state, dissipating the energy as heat.
Biochemical and Physiological Effects:
DABCYL has no known biochemical or physiological effects. It is a small molecule that does not interact with biological systems and is used solely as a probe in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
DABCYL has several advantages as a fluorescent probe. It has a high extinction coefficient and a low quantum yield, which makes it an efficient quencher in FRET assays. It is also stable and easy to synthesize. However, DABCYL has some limitations. It has a narrow absorption and emission spectrum, which limits its use in some assays. It is also sensitive to pH changes, which can affect its quenching efficiency.
Orientations Futures
For the use of DABCYL include the development of new assays and the modification of its properties to improve its efficiency and versatility.
Méthodes De Synthèse
DABCYL can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzonitrile with dimethylformamide dimethylacetal. The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon. The reaction yields DABCYL as a yellow solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
DABCYL is widely used in scientific research as a fluorescent probe. It is used in various assays, such as DNA hybridization assays, enzyme assays, and protein-protein interaction assays. DABCYL is also used as a quencher in fluorescence resonance energy transfer (FRET) assays. In FRET assays, DABCYL is used to quench the fluorescence of a donor molecule, and the decrease in fluorescence intensity is used to detect the interaction between the donor and acceptor molecules.
Propriétés
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)6-5-10-4-3-9(8-12)7-11(10)14(15)16/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLPLGZGYDRLU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)


![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)



![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)